Benzetimide
Overview
Description
Benzetimide is a compound studied for various applications in chemistry and medicine. It is known for its synthesis through complex chemical reactions, contributing to the understanding of its molecular structure, chemical reactions, and properties.
Synthesis Analysis
The synthesis of Benzetimide involves a multi-step process, starting from benzyl cyanide as the material. Wijngaarden and Soudijn (1965) described a five-step synthesis resulting in a 38% overall yield of labeled Benzetimide HCI, demonstrating the complexity and efficiency of its synthesis process (Wijngaarden & Soudijn, 1965).
Molecular Structure Analysis
The molecular structure of Benzetimide and related compounds showcases a range of conformations and structural characteristics. Studies on benzenesulfonamide, for instance, have explored the molecular structure and conformational properties, revealing two stable conformers with NH2 group positions affecting the overall structure (Petrov et al., 2006).
Chemical Reactions and Properties
Research into the chemical reactions of Benzetimide derivatives, such as those exhibiting potent CXCR3 antagonism, has contributed to understanding the compound's chemical properties. These studies have identified key pharmacophore moieties and explored the potential for optimization to increase efficacy and reduce side effects (Bongartz et al., 2008).
Physical Properties Analysis
The physical properties of Benzetimide, including its stability under various conditions, have been a focus of study. The stability of Benzetimide-HCl at different temperatures and pH levels was examined, highlighting the importance of environmental factors on its physical stability and potential applications (Wijngaarden & Soudijn, 1965).
Chemical Properties Analysis
Explorations into the chemical properties of Benzetimide and its derivatives have led to insights into their reactivity, potential as inhibitors, and interactions with biological targets. The synthesis and kinetic, crystallographic, and computational investigations of benzenesulfonamides incorporating triazole moieties, for example, have provided detailed understanding of their action as carbonic anhydrase inhibitors (Nocentini et al., 2016).
Scientific Research Applications
Ruminal and Intestinal Motility in Sheep : Benzetimide, a potent anticholinergic agent, has been found effective in sheep after oral and subcutaneous administration for influencing ruminal and intestinal motility (Marsboom & van Ravestyn, 1971).
Crystal Structure in Anticholinergic Drug Dexbenzetimide : The pharmacological activity of benzetimide, specifically its anticholinergic properties, is primarily due to its (+)-isomer dexbenzetimide. This isomer has applications in alleviating Parkinson symptoms induced by psychiatric treatments (Spek et al., 1971).
Stereo-selective Binding in Cardiac Tissue : Benzetimide has two stable enantiomers, dexetimide and levetimide, which have been studied for their atropine-like action and tissue distribution in guinea-pig atria. Dexetimide was found to be significantly more potent than levetimide (Gray et al., 1976).
Muscarinic Receptor Localization : Benzetimide has been used in attempts to localize and isolate muscarinic receptors, particularly through the study of its stereospecific binding properties (Beld & Ariëns, 1974).
Localization of Acetylcholine-Receptor : 3H-dexetimide, the active isomer of benzetimide, has been used to study the binding to subcellular fractions of the caudate nucleus, suggesting its involvement with the muscarinic type of acetylcholine receptor (Soudijn et al., 1973).
Peripheral and Central Anticholinergic Properties : Benzetimide has demonstrated the ability to block certain physiological responses induced by pilocarpine, highlighting its central anticholinergic potency comparable to other antiparkinson agents (Janssen & Niemegeers, 1967).
Anticholinergic Activity and Metabolism : The anticholinergic activity of benzetimide, especially its (+) enantiomer, has been studied in terms of its effect on pupillary dilation in rats, along with its metabolism and excretion (Wijngaarden, 1969).
Synthesis and CXCR3 Antagonism : Benzetimide derivatives have been synthesized, showing potent CXCR3 antagonism. These derivatives were optimized to be devoid of anti-cholinergic activity, identifying key pharmacophore moieties (Bongartz et al., 2008).
Safety And Hazards
properties
IUPAC Name |
3-(1-benzylpiperidin-4-yl)-3-phenylpiperidine-2,6-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-21-11-14-23(22(27)24-21,19-9-5-2-6-10-19)20-12-15-25(16-13-20)17-18-7-3-1-4-8-18/h1-10,20H,11-17H2,(H,24,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQQIVYSCPWCSSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2(CCC(=O)NC2=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046173 | |
Record name | Benzetimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzetimide | |
CAS RN |
14051-33-3 | |
Record name | Benzetimide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014051333 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzetimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BENZETIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B987T0L5FX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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